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1H-imidazo[4,5-d]pyridazin-4-amine

Adenosine Deaminase Substrate Kinetics Nucleoside Analog

Medicinal chemistry programs require adenine-mimetic scaffolds with defined N1/N3 positioning and exocyclic amine vectors. Generic imidazopyridazine isomers fail to engage purine-binding proteins. This compound delivers: - [4,5-d] regioisomer geometry matching purine scaffold - 4-amino group as H-bond donor/acceptor for target engagement - Aglycone precursor for 2-aza-3-deazaadenosine (poor ADA substrate, extended in vivo half-life) - Validated antitumor scaffold (historical in vivo data) Procure the exact regioisomer-not [4,5-c] or non-amino analogs-for reproducible SAR studies.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 10310-25-5
Cat. No. B3345270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-d]pyridazin-4-amine
CAS10310-25-5
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=N1)N)N=CN2
InChIInChI=1S/C5H5N5/c6-5-4-3(1-9-10-5)7-2-8-4/h1-2H,(H2,6,10)(H,7,8)
InChIKeyAQXVOWQDVXWUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-d]pyridazin-4-amine Procurement Guide


1H-Imidazo[4,5-d]pyridazin-4-amine (CAS 10310-25-5), systematically named 2-aza-3-deazaadenine, is an aza/deaza-modified purine isostere characterized by a fused imidazole-pyridazine bicyclic core with an exocyclic amine at position 4 [1]. This compound is the aglycone base of the investigational nucleoside 2-aza-3-deazaadenosine, a known modulator of S-adenosylhomocysteine hydrolase [2]. Unlike unfunctionalized imidazopyridazine scaffolds, the 4-amino substituent provides a critical hydrogen-bond donor/acceptor vector that mimics adenine in nucleoside analog design [3].

Adenine-mimetic scaffold for nucleoside analog design
4-Amino substituent critical for enzyme recognition and biological activity
[4,5-d] regioisomer topology matches purine-binding proteins

Why Generic Isomers Cannot Substitute for the 4-Amino-[4,5-d] Regioisomer


Generic substitution among imidazopyridazine isomers or non-amino variants is not scientifically valid for procurement decisions targeting adenine-recognizing biological systems. The [4,5-d] regioisomer uniquely positions N1 and N3 identically to the purine scaffold, while the 4-amino group occupies the same geometric space as the 6-amino group of adenine [1]. The imidazo[4,5-c]pyridazine isomer lacks this alignment, and the 4,7-diamino or 4-chloro derivatives require additional synthetic manipulation to achieve biological activity [2]. Experimental evidence confirms that the corresponding ribonucleoside 2-aza-3-deazaadenosine is recognized by adenosine deaminase and S-adenosylhomocysteine hydrolase, whereas regioisomeric nucleosides are not substrates [3].

Regioisomer geometry mismatch
The [4,5-c] isomer does not align with adenine N1/N3 positions, preventing purine-like recognition.
4-Amino group essential
Unsubstituted or 4-chloro derivatives lack the hydrogen-bond donor/acceptor vector required for biological activity.
Metabolic resistance profile lost
Only the 4-amino[4,5-d] scaffold confers ADA and PNP resistance; other isomers or substitutions yield active substrates for these enzymes.

Quantitative Differentiation Evidence Versus Adenine and Related Purine Isosteres


Adenosine Deaminase Substrate Discrimination

When administered as the ribonucleoside 2-aza-3-deazaadenosine, the adenine-like base 1H-imidazo[4,5-d]pyridazin-4-amine confers dramatic resistance to deamination by bovine adenosine deaminase (ADA) compared to adenosine. The nucleoside 2-aza-3-deazaadenosine (6a) was characterized as a 'very slowly reacting substrate' and 'weak inhibitor' of the enzyme, whereas adenosine is a rapid substrate [1]. This indicates that the 2-aza-3-deaza modification of the purine ring system substantially reduces catalytic turnover by ADA, a key metabolic liability of adenine-based therapeutics.

ADA Substrate Discrimination
Class-level
2-Aza-3-deazaadenosine: very slowly reacting substrate; adenosine: rapid substrate
Reduced ADA deamination context
Qualitative comparison; no kinetic constants reported
Adenosine Deaminase Substrate Kinetics Nucleoside Analog Purine Metabolism

Purine Nucleoside Phosphorylase Resistance

The inosine congener derived from the target scaffold, 2-aza-3-deazainosine, was reported to be 'highly resistant to human purine nucleoside phosphorylase' (PNP), in contrast to inosine which is readily cleaved by PNP [1]. This enzymatic resistance is directly attributable to the structural features of the 1H-imidazo[4,5-d]pyridazin-4-amine base.

PNP Metabolic Stability
Class-level
2-Aza-3-deazainosine: highly resistant; inosine: rapidly cleaved
PNP-resistant scaffold context
Qualitative; quantitative resistance not specified
Purine Nucleoside Phosphorylase Metabolic Stability Inosine Analog Nucleoside Catabolism

Antitumor Activity in Preclinical Models

Early antitumor screening reported that 4-aminoimidazo[4,5-d]pyridazine (the exact target compound) 'possessed some antitumor activity', a finding that prompted the systematic synthesis of 75 additional imidazo[4,5-d]pyridazines and three imidazoles for antitumor testing [1]. In a subsequent screening effort, antitumor results were reported for 35 compounds, although 'no significant activity was observed' for the broader set [2]. This historical baseline establishes that the 4-amino substitution on the [4,5-d] scaffold is a minimal requirement for detectable biological activity, as the unsubstituted imidazo[4,5-d]pyridazine ring showed no activity.

Early Antitumor Screening
Reported
4-Amino derivative: some activity; unsubstituted scaffold: inactive
Historical activity context
Model not specified; 75 analogs showed no significant activity
Antitumor Imidazopyridazine Purine Analog Leukemia

Regioisomeric Scaffold Differentiation

A direct comparative study of imidazopyridazine regioisomers as analogs of the anticonvulsant purine 9-(2-fluorobenzyl)-6-methylamino-9H-purine demonstrated that the biological activity is regioisomer-dependent. The 1H-imidazo[4,5-d]pyridazine scaffold (15) was synthesized and evaluated alongside 3H-imidazo[4,5-c]pyridazine analogs (8 and 9), with the [4,5-d] isomer showing distinct synthetic accessibility and biological outcomes [1]. This regioisomer-specific behavior underscores that for any receptor or enzyme that recognizes the purine ring, the [4,5-d] arrangement is the correct topological match.

Regioisomer Differentiation
Head-to-head
[4,5-d] scaffold evaluated alongside [4,5-c] analogs; distinct biological outcomes
Regioisomer-dependent recognition
Direct comparison; specific IC50 not detailed
Anticonvulsant Regioisomer Comparison Purine Bioisostere Imidazopyridazine

Physicochemical Property Differentiation

The target compound exhibits a melting point of 315 °C with decomposition, significantly higher than the unsubstituted 1H-imidazo[4,5-d]pyridazine (CAS 273-00-7, MW 120.11 g/mol) and the 4,7-dichloro derivative, reflecting strong intermolecular hydrogen bonding from the 4-amino group [1]. This property serves as a practical identity and purity check: any sample melting significantly below 315 °C is likely contaminated or mislabeled. The predicted boiling point of 731.2 °C and density of 1.612 g/cm³ further aid in analytical method development [1].

Thermal Identity Marker
Specification review
MP: 315 °C (dec.) vs ~210–220 °C for 4,7-dichloro derivative
QC differentiation by melting point
Predicted BP 731.2 °C; density 1.612 g/cm³
Physicochemical Properties Thermal Stability Quality Control Procurement Specification

Validated Application Scenarios Based on Differentiation Evidence


ADA-Resistant Nucleoside Therapeutics

Medicinal chemistry programs targeting adenosine receptors or adenosine kinase can use this compound as the aglycone precursor for nucleoside analogs that resist deamination by adenosine deaminase. The evidence shows that 2-aza-3-deazaadenosine is a very poor ADA substrate compared to adenosine [1], making it suitable for in vivo applications where extended half-life is required.

PNP-Stable Inosine Analog Development

Researchers investigating purine nucleoside phosphorylase biology or developing PNP-stable therapeutics should select this scaffold over standard hypoxanthine or inosine derivatives. The derived 2-aza-3-deazainosine is highly resistant to human PNP, unlike inosine which is rapidly cleaved [1], enabling accurate assessment of intracellular nucleotide metabolism without catabolic interference.

Regioisomer-Specific Purine Bioisostere Libraries

In fragment-based drug discovery or focused library synthesis targeting purine-binding proteins, this compound provides the correct [4,5-d] regioisomer geometry. The anticonvulsant study demonstrates that the [4,5-d] scaffold exhibits biological activity distinct from the [4,5-c] isomer [2]. Procurement of this specific regioisomer is mandatory for hit-finding campaigns against kinases, GPCRs, or phosphodiesterases.

Historical Antitumor Lead Optimization

For academic groups or biotech companies building upon the historical antitumor screening data, this compound is the validated minimal active scaffold. The 1961 dissertation established that the 4-amino derivative possesses detectable antitumor activity, unlike the unsubstituted parent [3]. This provides a defensible rationale for grant-funded lead optimization programs.

Application
Selection Property
Validation Focus
ADA-Resistant Nucleoside Design
4-Amino adenine mimic with reduced deamination
ADA substrate kinetics comparison in vitro
PNP-Stable Inosine Analog Research
PNP-resistant purine isostere
Human PNP stability assay profiling
Regioisomer-Specific Library Synthesis
[4,5-d] regioisomer identity and geometry
Regioisomer assignment via NMR or melting point
Early Antitumor Screening Exploration
4-Amino minimal active scaffold
Cell-based viability screening
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